Pholedrine 1% Demonstrates Equivalent Mydriatic Efficacy to Hydroxyamphetamine 0.5% in Healthy Human Subjects
Pholedrine, the N-methyl derivative of hydroxyamphetamine, at a concentration of 1% produced mydriatic effects similar in magnitude to those produced by 0.5% hydroxyamphetamine in a direct head-to-head comparison conducted in 10 healthy human subjects [1]. The study further demonstrated that topical guanethidine pretreatment attenuated the pholedrine response, confirming its indirect mechanism via norepinephrine release. In 13 patients with unilateral Horner's syndrome, pholedrine clearly distinguished preganglionic from postganglionic lesions [1].
| Evidence Dimension | Mydriatic efficacy (pupil dilation response magnitude) |
|---|---|
| Target Compound Data | 1% pholedrine solution |
| Comparator Or Baseline | 0.5% hydroxyamphetamine solution |
| Quantified Difference | Effects described as 'similar'; no statistically significant difference reported |
| Conditions | Topical ocular administration in 10 healthy human subjects; pupil diameter measurement |
Why This Matters
This direct clinical evidence establishes a validated 2:1 concentration ratio for substitution, enabling procurement teams to source pholedrine when hydroxyamphetamine is commercially unavailable without compromising diagnostic accuracy.
- [1] Bates AT, Chamberlain S, Champion M, et al. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome. J Neurol Neurosurg Psychiatry. 1995;58(2):215-217. doi:10.1136/jnnp.58.2.215. View Source
